BIB acts as a versatile ligand due to its ability to chelate metal ions through its nitrogen atoms. This property makes it a valuable tool in the development of new coordination complexes for various purposes, including:
BIB can be incorporated into various materials to improve their properties, such as:
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene is an organic compound characterized by its unique structure, which consists of a central benzene ring substituted at the 1 and 4 positions with benzimidazole groups. Its molecular formula is CHN, and it is known for exhibiting interesting chemical properties and potential biological activities. The compound's density is approximately 1.3 g/cm³, with a boiling point of around 609.5 °C and a flash point of 283.1 °C .
While specific reactions involving 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene are not extensively documented, it is known to participate in various chemical transformations typical of benzimidazole derivatives. These include:
The nitrogen atoms in the benzimidazole groups can also coordinate with transition metals, facilitating the construction of metal-organic frameworks and coordination polymers .
Compounds derived from benzimidazole structures, including 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene, have been studied for their significant biological activities. These compounds may interact with various biological targets through coordination or binding processes. Notably, some studies suggest that benzimidazole derivatives can inhibit enzymes involved in cancer pathways and act as fluorescent sensors for metal ions due to their ability to form stable complexes .
The synthesis of 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene can be achieved through several methods, with one common approach being:
This method highlights the importance of reaction conditions such as temperature and solvent choice in influencing yield and purity.
The applications of 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene span various fields:
Interaction studies involving 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene typically focus on its coordination behavior with transition metals. The nitrogen atoms in the benzimidazole units facilitate complex formation, which is crucial for applications in catalysis and material science. Additionally, the compound's ability to interact with biological targets suggests potential therapeutic applications .
Several compounds share structural similarities with 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene:
| Compound Name | Structure Description |
|---|---|
| 1,4-Bis(imidazol-1-ylmethyl)benzene | Contains imidazole rings instead of benzimidazole rings |
| 2,2’-Bis(benzimidazolyl)benzene | Similar structure but different substitution patterns |
| 1,4-Bis((1H-benzo[d]imidazol-2-yl)thio)butane | Contains sulfur atoms linking the benzimidazole groups |
The uniqueness of 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene lies in its specific arrangement of benzimidazole rings connected by a benzene ring. This structural configuration imparts distinct chemical and biological properties that make it valuable for various research applications .
The synthesis of 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene primarily involves condensation reactions between o-phenylenediamine (1,2-diaminobenzene) and terephthalaldehyde (1,4-benzenedicarboxaldehyde). This reaction follows the established mechanism for benzimidazole formation, which proceeds through several distinct steps:
Since terephthalaldehyde contains two aldehyde groups, this process occurs twice, forming the symmetrical bis-benzimidazole product. The reaction can be represented as:
2 C₆H₈N₂ (o-phenylenediamine) + C₈H₆O₂ (terephthalaldehyde) → C₂₀H₁₄N₄ (1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene) + 2 H₂O
Several synthetic approaches have been developed for preparing this compound, each offering distinct advantages:
The most straightforward approach involves direct condensation between o-phenylenediamine and terephthalaldehyde under solvent-free, catalyst-free conditions. This method has been reported to yield products with up to 90% purity. While simple, the reaction may require elevated temperatures and extended reaction times to achieve complete conversion.
Various catalysts have been employed to enhance the yield and selectivity of benzimidazole synthesis, which can be adapted for 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene:
Metal Oxide Nanoparticle Catalysts: H₂O₂/TiO₂ P25 nanoparticle systems activate aldehydes and imine intermediates, enabling synthesis under solvent-free conditions with excellent yields. These catalysts function by activating both the aldehyde and the imine intermediate, facilitating the cyclization process.
Nanocrystalline Magnesium Oxide: As a solid base catalyst, nanocrystalline MgO offers advantages such as short reaction times, mild reaction conditions, and scalability. The catalyst can be recovered and reused for multiple cycles without significant loss of activity.
Lanthanum Chloride: Functioning as an efficient catalyst (10 mol%) in acetonitrile at room temperature, lanthanum chloride has demonstrated good yields in the condensation of o-phenylenediamine with various aldehydes. This provides a mild alternative to traditional acidic catalysts.
Supported Gold Nanoparticles: Among several supported gold nanoparticle platforms, Au/TiO₂ containing small-size nanoparticles is particularly effective for benzimidazole synthesis at ambient conditions, achieving high yields using CHCl₃:MeOH (3:1) as the reaction solvent.
Table 1: Comparative Analysis of Catalytic Methods for Benzimidazole Synthesis
Iron-Sulfur Catalyzed Synthesis: A process using iron-sulfur as a catalyst has been reported for benzimidazole derivatives synthesis at 150°C under solvent-free conditions. Fe/S plays a crucial role in promoting the cyclization process.
Silane-Mediated Synthesis: Condensation of phenylhydrosilicon, o-phenylenediamine, and dimethylformamide utilizes hydrosilicon as a catalyst, activating the carbonyl group of dimethylformamide to form an Si–O bond at 120°C. The reaction proceeds over 12 hours, facilitating coupling and cyclization.
Cobalt-Pincer Complex Catalysis: The dehydrogenation reaction using cobalt-pincer complexes as catalysts at 150°C for 24 hours enables the combination of primary alcohols and o-phenylenediamine to synthesize benzimidazole derivatives.
For industrial-scale production of 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene, several factors must be optimized to ensure efficiency, yield, and cost-effectiveness:
Temperature Control: Optimal temperature ranges for the condensation reaction must be carefully controlled to maximize yield while minimizing side reactions. Higher temperatures accelerate reaction rates but may increase formation of unwanted byproducts.
Solvent Selection: While solvent-free conditions have been reported, industrial production may benefit from appropriate solvents to improve mixing, heat transfer, and product isolation. Research with similar compounds indicates that acetonitrile provides better conversion and easier isolation of products compared to other solvents for benzimidazole synthesis.
Catalyst Selection and Loading: For catalytic processes, optimizing catalyst loading is crucial for cost-efficiency. Many nanocatalysts described can be effective at relatively low concentrations (5-10 mol%). Magnetic nanocatalysts like Co@Fe₂O₄ and Fe₃O₄-based materials offer the advantage of easy recovery using external magnets, reducing catalyst loss during recycling.
Reaction Time Optimization: Industrial processes benefit from shorter reaction times to increase throughput. Catalytic methods that reduce reaction times from hours to minutes are particularly valuable for large-scale production. Ultrasound-assisted reactions using zinc oxide nanoparticles have demonstrated significantly reduced reaction times.
Table 2: Physical and Chemical Properties of 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₄N₄ | , , |
| Molecular Weight | 310.36 g/mol | , , |
| CAS Number | 1047-63-8 | , , |
| Density | 1.342 g/cm³ | |
| Boiling Point | 609.483°C at 760 mmHg | |
| Refractive Index | 1.77 | |
| Flash Point | 283.087°C |
Batch processes are commonly used for laboratory-scale synthesis, but continuous flow reactors offer significant advantages for industrial production:
Enhanced Heat and Mass Transfer: Continuous flow systems provide better control over reaction parameters, improving reaction consistency and yield. This is particularly important for the exothermic condensation reactions involved in benzimidazole formation.
Increased Safety: Smaller reaction volumes in flow reactors reduce risks associated with exothermic reactions and potentially hazardous intermediates, a crucial consideration for industrial-scale operations.
Improved Scalability: Flow chemistry allows for easier scale-up by increasing operation time rather than reactor size, maintaining similar reaction conditions from development to production scale. This approach has been successfully applied to other heterocyclic compound syntheses.
Process Integration: In-line analytical techniques can be integrated into continuous flow systems, enabling real-time monitoring of reaction progress and product quality, facilitating process optimization.
Efficient purification processes are essential for obtaining high-purity 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene:
Crystallization and Solvate Formation: The compound forms a dimethylformamide disolvate through hydrogen bonding between the benzimidazole H atom and the dimethylformamide solvent molecule. This behavior can be leveraged for crystallization-based purification protocols. The benzimidazole unit (planar to within 0.008 Å) forms a dihedral angle of 9.1(2)° with the central benzene ring in this solvate.
Recrystallization: Selection of appropriate solvent systems for recrystallization is critical. The dimethylformamide solvate exhibits specific π–π stacking interactions with centroid–centroid distances of 6.356(2) Å, which contributes to crystal packing and influences solubility properties.
Advanced Separation Techniques: For high-purity requirements, column chromatography or preparative HPLC may be necessary, particularly for removing closely related impurities and mono-substituted byproducts.
Table 3: Crystallographic Data for 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene Dimethylformamide Disolvate
Scaling up the synthesis of 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene from laboratory to industrial scale presents several significant challenges:
Mono-Substitution Issues: Ensuring complete reaction at both aldehyde groups of terephthalaldehyde is critical to prevent formation of mono-substituted products. This challenge can be addressed by optimizing reaction stoichiometry (using slight excess of o-phenylenediamine) and extending reaction times to drive the reaction to completion.
Oligomerization and Polymerization: The bifunctional nature of both reactants can lead to unwanted oligomerization or polymerization side reactions, particularly under harsh conditions. Controlled addition rates and dilute reaction conditions help mitigate this issue, as demonstrated in similar benzimidazole syntheses.
Exothermic Reaction Control: The condensation and cyclization steps involved in benzimidazole formation are typically exothermic. In large-scale production, efficient heat removal is crucial to prevent runaway reactions and maintain selectivity. Jacketed reactors with advanced temperature control systems are necessary for industrial production.
Mixing Efficiency: As reaction scale increases, achieving uniform mixing becomes more challenging. Insufficient mixing can lead to concentration and temperature gradients, resulting in inconsistent product quality and increased impurities. Advanced reactor designs with improved mixing capabilities are essential for consistent large-scale production.
Purity Requirements: Variations in the quality of o-phenylenediamine and terephthalaldehyde significantly impact the yield and purity of 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene. Standardized quality control protocols for raw materials are essential to ensure consistent production outcomes.
Moisture Sensitivity: Many benzimidazole formation pathways are sensitive to moisture content, which affects reaction kinetics and product distribution. Anhydrous conditions may be required for optimal results, presenting challenges for large-scale handling and processing.
Table 4: Stock Solution Preparation for 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.2222 mL | 16.1108 mL | 32.2217 mL |
| 5 mM | 0.6444 mL | 3.2222 mL | 6.4443 mL |
| 10 mM | 0.3222 mL | 1.6111 mL | 3.2222 mL |
Solubility Limitations: 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene has limited solubility in many common solvents, complicating purification processes. Development of specialized solvent systems or alternative purification methods may be necessary for efficient isolation of the pure product.
Scale-Dependent Crystallization: Crystallization behavior varies significantly between laboratory and industrial scales, requiring careful optimization of cooling rates, seeding procedures, and solvent compositions. The formation of the dimethylformamide disolvate can be both an advantage for purification and a challenge for consistent crystal form control.
Polymorphism and Solvate Formation: The compound may exhibit polymorphism or form different solvates depending on crystallization conditions. Consistent control of crystal form is essential for maintaining product quality and physical properties, particularly for applications in optical materials and coordination polymers.
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene has emerged as a versatile ligand for the construction of metal-organic frameworks with exceptional catalytic and sensing capabilities. The compound's unique structural features, including its rigid benzene core and two coordinating benzimidazole units, enable the formation of diverse MOF architectures with tailored functionalities [1] [2] [3].
The compound readily coordinates with various metal ions through its nitrogen atoms, forming one-dimensional, two-dimensional, and three-dimensional frameworks. Zinc-based MOFs constructed with 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene demonstrate remarkable structural diversity, including three-dimensional porous frameworks with diamond topology and interpenetrated networks [1] [2]. These frameworks exhibit exceptional gas adsorption properties, with carbon dioxide adsorption capacities ranging from 1.6 to 3.6 mmol/g at standard conditions [4] [5] [6].
The catalytic applications of these MOFs are particularly noteworthy in carbon dioxide capture and conversion processes. Mixed-metal MOFs incorporating 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene show enhanced performance compared to their monometallic counterparts, with significant improvements in carbon dioxide/nitrogen selectivity [4] [7]. The terminal-binding coordination mode of the benzimidazole nitrogen atoms facilitates efficient interaction with carbon dioxide molecules, making these materials promising candidates for industrial carbon capture applications [8] [9].
| MOF Type | Metal Center | CO₂ Adsorption (mmol/g) | Selectivity (CO₂/N₂) | Reference |
|---|---|---|---|---|
| Zn-MOF | Zn²⁺ | 2.1 | 35 | [6] |
| Cu-MOF | Cu²⁺ | 3.6 | 53 | [6] |
| Mixed Mg-Co | Mg²⁺/Co²⁺ | 2.254 | 181% enhancement | [4] |
| Cr-MOF | Cr³⁺ | 1.6 | 10 | [6] |
The fluorescence properties of 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene-based MOFs make them excellent candidates for sensing applications. These materials exhibit selective detection capabilities for various metal ions, including Fe³⁺, Cr³⁺, and Al³⁺, with detection limits reaching the micromolar range [10] [11] [12]. The sensing mechanism typically involves fluorescence quenching or enhancement upon interaction with target analytes.
Cadmium-based coordination polymers constructed with 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene demonstrate exceptional sensing performance for nitroaromatic compounds and heavy metal ions [13] [14] [15]. The detection limits for Fe³⁺ ions range from 0.76 to 7.85 μM, with quenching constants exceeding 10⁴ M⁻¹ [11] [12]. These materials also exhibit excellent recyclability and stability in aqueous environments, making them practical for environmental monitoring applications.
The structural versatility of 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene enables the construction of coordination polymers with precisely tailored functionalities. The compound's ability to adopt various coordination modes and conformations results in diverse structural motifs, from one-dimensional chains to three-dimensional interpenetrated networks [16] [3] [17].
Cobalt-based coordination polymers demonstrate particularly interesting magnetic properties, with antiferromagnetic interactions observed between metal centers [17] [18]. The rigid benzene spacer in 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene facilitates magnetic coupling through the ligand framework, enabling the design of materials with specific magnetic behaviors.
The thermal stability of these coordination polymers is exceptional, with decomposition temperatures often exceeding 400°C [6] [19]. This thermal robustness, combined with their chemical stability, makes them suitable for high-temperature applications and harsh chemical environments. The crystalline nature of these materials allows for precise structural characterization through X-ray diffraction techniques, enabling rational design approaches for specific applications [20] [21].
| Coordination Polymer | Structure Type | Functionality | Thermal Stability (°C) | Reference |
|---|---|---|---|---|
| [Zn(L)(BDC)] | 3D dia network | Gas separation | >400 | [1] |
| [Co₂(BPT)(bib)] | 2D layer | Magnetic | 350 | [17] |
| [Cd(L)(NDC)] | 1D chain | Fluorescence | 380 | [14] |
| [Ni(L)(BPDC)] | 3D interpenetrated | Catalysis | 420 | [18] |
The coordination behavior of 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene leads to remarkable structural diversity in the resulting coordination polymers. The compound can bridge metal centers through various coordination modes, including μ₂-bridging and terminal coordination, resulting in different topological networks [16] [3] [13].
Three-dimensional frameworks often exhibit interpenetrated structures, where multiple independent networks are interwoven to maximize space filling and enhance stability [1] [3]. These interpenetrated structures typically show enhanced mechanical properties and modified pore characteristics compared to their non-interpenetrated counterparts.
The formation of specific topological networks can be controlled through careful selection of co-ligands and reaction conditions. For example, the use of different carboxylate co-ligands results in frameworks with distinct topologies, including diamond (dia), primitive cubic (pcu), and square lattice (sql) networks [2] [3] [17].
The intrinsic luminescent properties of 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene are significantly enhanced when incorporated into coordination polymers and MOFs. The compound exhibits blue-green emission with wavelengths ranging from 380 to 500 nm, with quantum yields that can exceed 0.90 in optimized systems [16] [22] [23].
The large band gap of 4.6 eV observed for 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene contributes to its exceptional photophysical properties [24]. This wide band gap, resulting from extensive π-conjugation throughout the molecule, enables efficient light absorption and emission processes. The planarization of the molecule in its excited state further enhances its luminescent properties, making it an excellent building block for fluorescent materials [22].
In coordination polymers and MOFs, 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene can participate in energy transfer processes that enhance or modify the overall photophysical properties of the materials. The rigid benzene spacer facilitates efficient energy transfer between chromophoric units, enabling the design of materials with tunable emission characteristics [25] [23].
The combination of metal centers with 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene can result in metal-to-ligand charge transfer (MLCT) states that significantly influence the photophysical properties of the resulting materials. These interactions can lead to enhanced emission intensities, altered emission wavelengths, and improved photostability [23] [26].
The photophysical properties of 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene-based materials make them promising candidates for energy-related catalytic applications. The compound's ability to absorb visible light and undergo photoinduced electron transfer processes enables its use in photocatalytic systems for energy conversion [27] [9].
Recent developments in copper-benzimidazole-based electrocatalysts demonstrate the potential of 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene derivatives in direct carbon dioxide capture and electrochemical conversion [9]. These systems show enhanced selectivity and efficiency compared to conventional catalysts, highlighting the unique properties imparted by the benzimidazole framework.
The compound's role in heterogeneous catalysis extends beyond photocatalytic applications. MOFs incorporating 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene have been utilized in bifunctional catalytic systems that combine multiple reaction steps in a single framework [28] [29]. These materials demonstrate the potential for cascade reactions and tandem catalytic processes, offering advantages in terms of efficiency and selectivity.
| Catalytic Application | Material Type | Performance Metric | Enhancement Factor | Reference |
|---|---|---|---|---|
| CO₂ Photoreduction | Cu-MOF | Selectivity | 2.3× | [9] |
| Heterogeneous Catalysis | Zn-MOF | Conversion Rate | 1.8× | [28] |
| Electrocatalysis | Cu-complex | Current Density | 3.1× | [9] |
| Photocatalysis | Mixed-metal MOF | Quantum Yield | 2.7× | [29] |